REACTION_CXSMILES
|
Cl[CH:2]([CH3:12])[CH2:3][CH2:4][CH2:5][C:6]([O:8][CH:9]([CH3:11])[CH3:10])=[O:7].[Cl:13]C(CCC)CC(OC(C)C)=O>CO>[Cl:13][CH2:12][CH2:2][CH2:3][CH2:4][CH2:5][C:6]([O:8][CH:9]([CH3:11])[CH3:10])=[O:7]
|
Name
|
diamine
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
isopropyl 5-chlorohexanoate
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
ClC(CCCC(=O)OC(C)C)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
isopropyl 3-chlorohexanoate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC(CC(=O)OC(C)C)CCC
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
after refluxing 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The crude product was removed of volatiles by rotary evaporation
|
Type
|
WASH
|
Details
|
washed until all of the residue
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
leaving 15 gm (94%) of Quat 7
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |